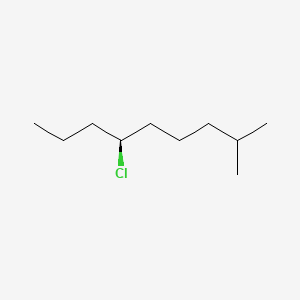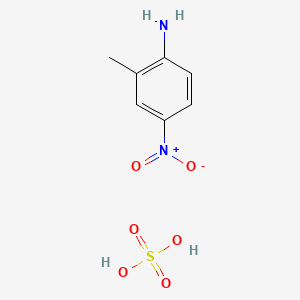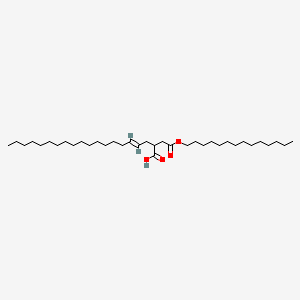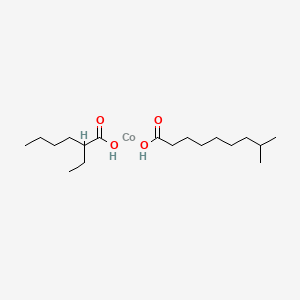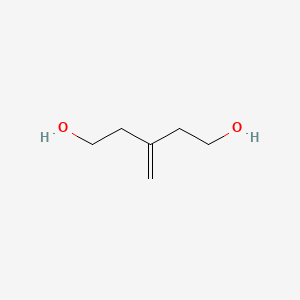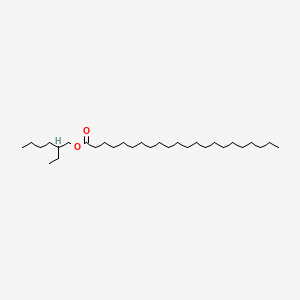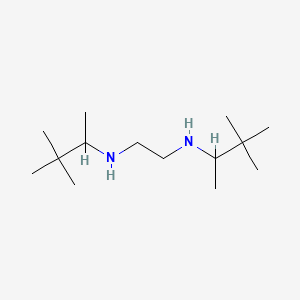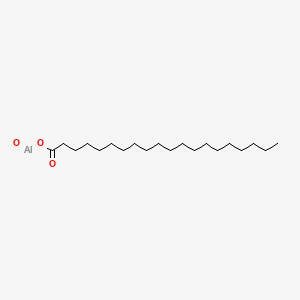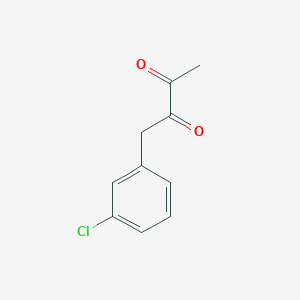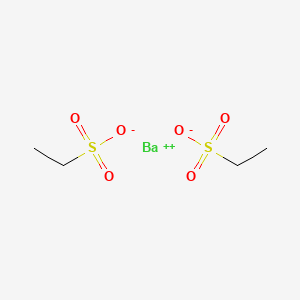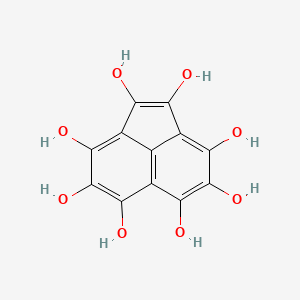
Acenaphthyleneoctol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphthyleneoctol is a chemical compound with the molecular formula C12H8O8 and a molar mass of 280.19 g/mol . It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The preparation of acenaphthyleneoctol involves several synthetic routes. One common method is the oxidation of acenaphthene with various oxidizing agents . Another method involves the Friedel-Crafts reaction of naphthalene derivatives with oxalyl chloride . These reactions typically require specific conditions, such as the presence of catalysts and controlled temperatures, to achieve the desired product.
Chemical Reactions Analysis
Acenaphthyleneoctol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of acenaphthenequinone .
Scientific Research Applications
Acenaphthyleneoctol has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of π-electron functional materials . In biology and medicine, it is studied for its potential as a ligand in organometallic compounds and its role in various catalytic processes . Additionally, this compound is used in the development of organic semiconductors and other optoelectronic devices .
Mechanism of Action
The mechanism of action of acenaphthyleneoctol involves its interaction with molecular targets and pathways. It functions as a ligand for certain organometallic compounds, facilitating various catalytic reactions . The specific pathways and targets depend on the context of its application, such as in catalysis or material science.
Comparison with Similar Compounds
Acenaphthyleneoctol can be compared with other similar compounds, such as acenaphthenequinone and acenaphthylene . While acenaphthenequinone is known for its photochemical properties and use in the synthesis of heterocyclic compounds, acenaphthylene is primarily used as a building block for organic semiconductors . This compound stands out due to its unique structure and versatile applications in various scientific fields.
Properties
CAS No. |
71735-33-6 |
|---|---|
Molecular Formula |
C12H8O8 |
Molecular Weight |
280.19 g/mol |
IUPAC Name |
acenaphthylene-1,2,3,4,5,6,7,8-octol |
InChI |
InChI=1S/C12H8O8/c13-5-2-1-3(6(5)14)8(16)12(20)10(18)4(1)9(17)11(19)7(2)15/h13-20H |
InChI Key |
HIJOIWPXNMMCST-UHFFFAOYSA-N |
Canonical SMILES |
C12=C3C(=C(C(=C1C(=C(C2=C(C(=C3O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



